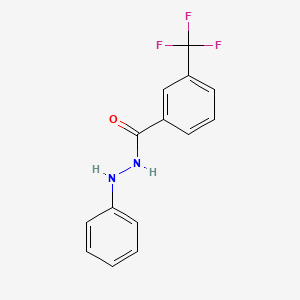

N'-phenyl-3-(trifluoromethyl)benzohydrazide

Description

N'-Phenyl-3-(trifluoromethyl)benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide backbone substituted with a phenyl group at the hydrazide nitrogen and a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring. The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to biological targets due to its electron-withdrawing properties and steric effects .

Properties

IUPAC Name |

N'-phenyl-3-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSXYJWTGPXCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’-phenyl-3-(trifluoromethyl)benzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzohydrazides. These products have diverse applications in different fields .

Scientific Research Applications

N'-phenyl-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C14H11F3N2O . While the search results do not provide extensive details specifically on the applications of this exact compound, they do offer some related information regarding its synthesis, derivatives, and potential applications of similar compounds.

Synthesis and Characterization

One study details the synthesis and characterization of related compounds, specifically (Z)-N'-((1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide derivatives . The process involves using potassium carbonate as a base and DMSO as a solvent to achieve good yields. The synthesized compounds are then characterized using IR, 1H NMR, 13C NMR, and HRMS .

Antimicrobial and Antioxidant Activities

The synthesized compounds were evaluated for their antimicrobial and antioxidant activities. For instance, compound 6d, a derivative of benzohydrazide, exhibited potent antimicrobial activity .

Inhibition of Cholinesterases

Novel 2-benzoylhydrazine-1-carboxamides have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as dual inhibitors of both AChE and BChE . The IC50 values for AChE inhibition by the most potent inhibitors were lower than those of rivastigmine, an established drug .

Antiepileptic Activity

Research into benzoic acid derivatives has explored the antiepileptic activity of N-cyclohexyl-N-(cyclohexyl-carbamoyl)-4-(trifluoromethyl)benzamide . One compound, TR430, demonstrated promising results in pharmacokinetic parameters, oral absorption, bioavailability, and lack of cytotoxicity. It was also able to bind with GABAA (activation) and AMPA (inhibition) targets .

Mechanism of Action

The mechanism of action of N’-phenyl-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Anticancer Activity

Key Compounds Compared :

5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide): Exhibited IC₅₀ = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .

5c (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide) :

Compound 6 (4-(3-(3-(4-fluorophenyl)-2-oxopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile) :

Mechanistic Insights :

Table 1: Anticancer Activity of Selected Hydrazide-Hydrazones

*Hypothetical extrapolation based on structural analogs.

Cholinesterase Inhibition

Key Compounds Compared :

2l (4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide) :

2d (2-Chlorobenzylidene derivative) :

Camphor-based derivatives (3c, 3d) :

Structure-Activity Relationships (SAR) :

- Aromatic substituents: Electron-deficient groups (e.g., -CF₃, -NO₂) enhance AChE binding through hydrophobic interactions .

- Aliphatic ketones: Cyclohexanone or camphor moieties improve balanced inhibition by modulating steric bulk .

Table 2: Cholinesterase Inhibition Profiles

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity | Source |

|---|---|---|---|---|

| 2l | 46.8 | 137.7 | AChE-selective | |

| 2d | 881.1 | 19.1 | BuChE-selective | |

| 3c (Camphor-based) | 68.2 | 72.4 | Balanced |

Antimicrobial and Antimycobacterial Activity

Key Compounds Compared :

Camphor-based hydrazone :

N′-(4-Chlorobenzylidene)-4-CF₃-benzohydrazide :

SAR Insights :

Physicochemical and ADMET Properties

Key Comparisons :

LogP and Solubility :

- N'-Phenyl-3-CF₃ analogs exhibit logP ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- 5-Nitroisatin derivatives show aqueous solubility <10 µg/mL, necessitating formulation optimization .

Toxicity: Most CF₃-hydrazides lack cytotoxicity to HepG2 and MonoMac6 cell lines at therapeutic concentrations .

Biological Activity

N'-phenyl-3-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO, with a molecular weight of approximately 280.25 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Target Enzymes:

this compound primarily acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the ubiquinone-binding region of succinate dehydrogenase, disrupting the citric acid cycle (Krebs cycle), which is crucial for cellular energy production.

Biochemical Pathways:

The inhibition of succinate dehydrogenase leads to altered energy metabolism within cells, potentially affecting various physiological processes and contributing to its therapeutic effects.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE):

- This compound derivatives have been evaluated for their inhibitory effects on AChE and BuChE. The IC values for these compounds range from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating moderate inhibition .

- Some derivatives exhibited lower IC values than the clinically used drug rivastigmine, suggesting potential for use in treating conditions like Alzheimer's disease .

-

Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess antimicrobial properties against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective growth inhibition and biofilm prevention, outperforming traditional antibiotics such as vancomycin in some cases .

Case Studies

1. Inhibition Studies:

In a study focusing on hydrazones derived from 4-(trifluoromethyl)benzohydrazide, several compounds were identified as strong inhibitors of AChE. For instance, one compound showed an IC value significantly lower than that of rivastigmine, highlighting the potential for these derivatives in neurodegenerative disease therapies .

2. Antimicrobial Efficacy:

Research has indicated that certain derivatives effectively inhibit antibiotic-resistant strains of bacteria. For example, specific hydrazone derivatives eradicated preformed biofilms of MRSA with low cytotoxicity towards human cells, demonstrating their therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its lipophilic nature due to the trifluoromethyl group suggests favorable absorption characteristics. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing N'-phenyl-3-(trifluoromethyl)benzohydrazide, and how are intermediates characterized?

The synthesis typically involves condensation of 3-(trifluoromethyl)benzohydrazide with substituted benzaldehydes. For example, Method B ( ) starts with methyl 2-(trifluoromethyl)benzoate, which undergoes hydrazinolysis to form the hydrazide intermediate. Subsequent Schiff base formation with aniline derivatives is achieved via reflux in ethanol or methanol under acidic catalysis (e.g., acetic acid). Purification involves recrystallization from methanol or ethanol. Characterization relies on -NMR to confirm hydrazone bond formation (δ ~7.5–8.5 ppm for imine protons) and HRMS for molecular ion validation .

Basic: How is cytotoxicity assessed for this compound, and what experimental controls are critical?

Cytotoxicity is evaluated using cell lines (e.g., UM-UC-3, MDA-MB-231) via CCK-8 assays. Serial dilutions (e.g., 100 µM to 0.0032 µM) are tested, with DMSO controls (<0.1% v/v) to rule out solvent toxicity. Data analysis via GraphPad Prism determines IC values (e.g., 482 µM at 100 µM for UM-UC-3). Controls include cell-only blanks and solvent-only wells to normalize absorbance readings .

Advanced: How do structural modifications (e.g., substituent position, fluorination) influence biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while substituent positioning on the phenyl ring modulates electronic effects. For instance, N'-(4-fluoro-3-(trifluoromethyl)benzylidene)benzohydrazide ( ) shows improved antitumor activity (IC < 500 nM) due to enhanced π-π stacking with cellular targets. Comparative SAR studies using analogues with halogens or methoxy groups reveal that electron-withdrawing substituents at the para position increase potency against hepatocellular carcinoma .

Advanced: What computational methods are used to predict binding modes and pharmacokinetic properties?

AutoDock Vina ( ) and DFT calculations () are employed for docking studies and electronic structure analysis. For example, molecular docking of N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide into the Nur77 receptor (PDB: 3T0J) identifies hydrogen bonds with Lys-531 and hydrophobic interactions with the trifluoromethyl group. ADMET predictions using SwissADME assess logP (~3.2) and bioavailability scores (>0.55), guiding lead optimization .

Advanced: How do metal complexes of this compound enhance catalytic or antibacterial activity?

Coordination with transition metals (e.g., Cu, Ni) amplifies biological and catalytic functions. Cu complexes of benzohydrazide derivatives ( ) exhibit urease inhibition (IC < 10 µM) via metal-ligand charge transfer, disrupting enzyme active sites. Vanadium(V) complexes ( ) catalyze olefin epoxidation with >90% yield, where the hydrazone scaffold stabilizes the metal center and facilitates oxygen transfer .

Basic: What spectroscopic techniques confirm the purity and structure of synthesized derivatives?

Key techniques include:

- -NMR : Peaks at δ 7.5–8.5 ppm confirm the imine bond; trifluoromethyl groups show -NMR signals at ~-60 ppm.

- HRMS : Validates molecular ions (e.g., m/z 483.1439 for [M+H] in ).

- IR : Stretching bands at ~1650 cm (C=O) and ~1600 cm (C=N) .

Advanced: How can data contradictions in biological activity across studies be resolved?

Discrepancies (e.g., varying IC values) arise from assay conditions (e.g., cell line specificity, serum concentration) or substituent effects. For example, N'-E-benzylidene benzohydrazide shows IC = 482 µM in UM-UC-3 () but <10 µM in other lines due to differential expression of target proteins. Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis flow cytometry) clarifies mechanisms .

Advanced: What strategies improve yield in large-scale synthesis while minimizing byproducts?

Optimization includes:

- Catalyst screening : Lewis acids (e.g., ZnCl) accelerate hydrazone formation.

- Solvent selection : Ethanol/water mixtures reduce side reactions (e.g., hydrolysis).

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes, improving yield from 76% to >90% ( ) .

Basic: What are the safety and handling precautions for this compound?

The compound is classified as an eye irritant (Hazard Statement H319). Handling requires PPE (gloves, goggles), and waste disposal follows EPA guidelines for hydrazine derivatives. Storage at 2–8°C in amber vials prevents photodegradation .

Advanced: How do crystallographic studies (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions?

Single-crystal XRD and Hirshfeld analysis ( ) reveal that This compound forms C–H···F and π-stacking interactions (70% contribution to crystal packing). These interactions inform co-crystal engineering for enhanced solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.